molecular formula C10H15NO B13214430 4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13214430
M. Wt: 165.23 g/mol
InChI Key: SLMAFZQVSDUWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its combination of a spirocyclic ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-7-4-9(2,3)6-10(7)8(5-11)12-10/h7-8H,4,6H2,1-3H3

InChI Key

SLMAFZQVSDUWFH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC12C(O2)C#N)(C)C

Origin of Product

United States

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